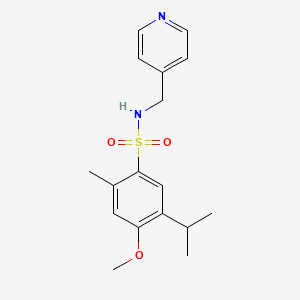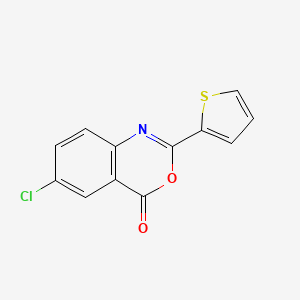![molecular formula C18H17ClN2O5 B5307833 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B5307833.png)
5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is a member of the oxadiazole family, which is known for its diverse pharmacological activities.
Wirkmechanismus
The exact mechanism of action of 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, it has been reported that this compound exerts its biological activity through the modulation of various signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. In addition, this compound has been reported to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a key regulator of the antioxidant response.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For example, this compound has been found to induce apoptosis (programmed cell death) in cancer cells, which makes it a potential candidate for the treatment of cancer. In addition, this compound has been reported to possess potent antimicrobial activity against various bacterial and fungal strains. Furthermore, this compound has been found to reduce inflammation and oxidative stress in various animal models, which suggests its potential therapeutic applications in inflammatory and oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole in lab experiments is its diverse pharmacological activities. This compound has been reported to exhibit a wide range of biological activities, which makes it a potential candidate for the treatment of various diseases. In addition, the synthesis of this compound is relatively straightforward, and the yield of the final product can be optimized through different reaction conditions.
On the other hand, one of the limitations of using this compound in lab experiments is its potential toxicity. Although this compound has been shown to exhibit potent biological activities, it may also have adverse effects on normal cells and tissues. Therefore, the toxicity of this compound should be carefully evaluated before its use in clinical applications.
Zukünftige Richtungen
There are several future directions for the research on 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole. One of the potential directions is the development of novel analogs of this compound with improved pharmacological properties. For example, the modification of the 4-chlorobenzyl moiety may lead to compounds with enhanced potency and selectivity. In addition, the combination of this compound with other drugs or therapeutic agents may lead to synergistic effects and improved therapeutic outcomes.
Another potential direction is the evaluation of the pharmacokinetic and pharmacodynamic properties of this compound in animal models and humans. The pharmacokinetic properties of this compound, such as its absorption, distribution, metabolism, and excretion, should be carefully evaluated to determine its suitability for clinical applications. Furthermore, the pharmacodynamic properties of this compound, such as its dose-response relationship and therapeutic index, should be studied to determine the optimal dosage and administration route.
Conclusion:
In conclusion, this compound is a promising compound with potential therapeutic applications. This compound has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. Although the exact mechanism of action of this compound is not fully understood, it is believed to modulate various signaling pathways. The advantages of using this compound in lab experiments include its diverse pharmacological activities and the relative ease of synthesis. However, the potential toxicity of this compound should be carefully evaluated before its use in clinical applications. There are several future directions for the research on this compound, including the development of novel analogs and the evaluation of its pharmacokinetic and pharmacodynamic properties.
Synthesemethoden
The synthesis of 5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole involves the reaction of 4-chlorobenzyl chloride with 2,3,4-trimethoxybenzohydrazide in the presence of a base. The resulting intermediate is then cyclized with cyanogen bromide to form the final product. The synthesis of this compound has been reported in various scientific journals, and the yield of the final product has been optimized through different reaction conditions.
Wissenschaftliche Forschungsanwendungen
5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential therapeutic applications. This compound has been reported to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. In addition, this compound has been found to possess potent antioxidant activity, which makes it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-3-(2,3,4-trimethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2O5/c1-22-14-9-8-13(16(23-2)17(14)24-3)18-20-15(26-21-18)10-25-12-6-4-11(19)5-7-12/h4-9H,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBOYDBCDPDZPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2=NOC(=N2)COC3=CC=C(C=C3)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(benzylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-2-nitrophenol](/img/structure/B5307751.png)

![1-(3-methoxyphenyl)-5-{[(4-methylphenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5307759.png)
![2-[(2-chloro-6-nitrobenzyl)thio]-6-ethoxy-1,3-benzothiazole](/img/structure/B5307767.png)
![(5R,11aS)-3-[(2,3-difluorophenyl)acetyl]decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5307784.png)


![N-(2,3-dimethylbenzyl)-5-[(3-fluorophenoxy)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B5307810.png)
![3-{2-[(1H-imidazol-2-ylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5307822.png)
![2-{2-[5-(4-nitrophenyl)-2-furyl]vinyl}-8-quinolinyl acetate](/img/structure/B5307829.png)
![(3aR*,6aS*)-2-allyl-5-(cyclobutylcarbonyl)-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5307836.png)

![N-(3-methoxyphenyl)-4-[(4-methoxyphenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B5307853.png)
![1-[3-(1H-imidazol-4-yl)-2-(1H-pyrrol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5307858.png)